
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide, also known as BDP-185, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BDP-185 has been shown to possess a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
作用机制
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide exerts its effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of the immune response and is involved in the regulation of inflammation, cell proliferation, and apoptosis. N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it activates the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various stimuli. N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has been shown to inhibit the replication of certain viruses, such as HIV-1.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also stable and has a long shelf life. However, N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide is a potent inhibitor of NF-κB, which can make it difficult to interpret the results of experiments that involve the modulation of NF-κB activity.
未来方向
There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide. One area of interest is the development of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide derivatives that have improved solubility and bioavailability. Another area of interest is the study of the effects of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide on other transcription factors and signaling pathways. Finally, the potential therapeutic applications of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide in the treatment of various diseases, such as cancer and viral infections, warrant further investigation.
Conclusion
In conclusion, N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. Its unique mechanism of action, anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the treatment of various diseases. The synthesis method of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide as a therapeutic agent.
合成方法
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide involves a multistep process that starts with the reaction of 2-nitrobenzoic acid with 1,3-benzodioxole in the presence of a reducing agent. The resulting product is then reacted with 2-amino-4,6-dimethoxypyrimidine to form the intermediate compound. This intermediate is then reacted with 2-bromoacetophenone to produce the final product, N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide.
科学研究应用
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has been studied in vitro and in vivo for its effects on various cell types, including cancer cells, immune cells, and epithelial cells.
属性
产品名称 |
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide |
|---|---|
分子式 |
C22H16N2O4 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-2-(6-oxophenanthridin-5-yl)acetamide |
InChI |
InChI=1S/C22H16N2O4/c25-21(23-14-9-10-19-20(11-14)28-13-27-19)12-24-18-8-4-3-6-16(18)15-5-1-2-7-17(15)22(24)26/h1-11H,12-13H2,(H,23,25) |
InChI 键 |
NZMWGXQCXIWQDK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4C5=CC=CC=C5C3=O |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4C5=CC=CC=C5C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)
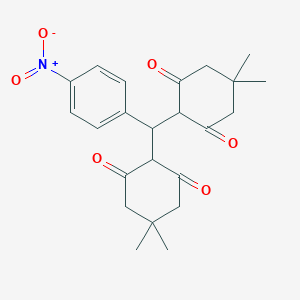
![2-[1,3-Benzodioxol-5-yl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B273492.png)
![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)

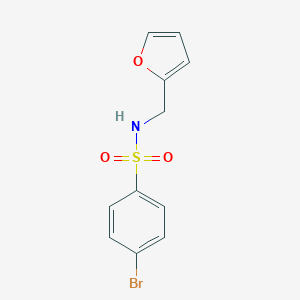
![3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8(7H)-thione](/img/structure/B273498.png)

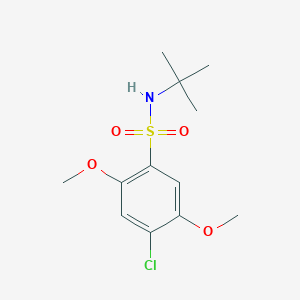
![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)
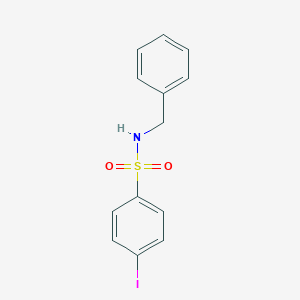
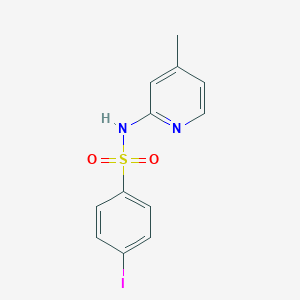
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)
